molecular formula C12H22N4 B14419493 N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine CAS No. 84859-11-0

N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine

Cat. No.: B14419493
CAS No.: 84859-11-0
M. Wt: 222.33 g/mol
InChI Key: GPUATYRBUQJDLG-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine is a chemical compound with a complex structure that includes two pyrrolidine rings attached to an ethanediamine backbone

Preparation Methods

The synthesis of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine typically involves the reaction of 1-methyl-2-pyrrolidinone with ethanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its biological activities are thought to be mediated through its ability to interact with cellular components and disrupt normal cellular functions.

Comparison with Similar Compounds

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine can be compared with other similar compounds such as:

    N,N’-Bis(2-pyrrolidinylidene)-1,2-ethanediamine: This compound has a similar structure but lacks the methyl group on the pyrrolidine rings, leading to different chemical properties and reactivity.

    N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,3-propanediamine: This compound has a longer carbon chain in the backbone, which can affect its flexibility and binding properties.

Properties

CAS No.

84859-11-0

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-methyl-N-[2-[(1-methylpyrrolidin-2-ylidene)amino]ethyl]pyrrolidin-2-imine

InChI

InChI=1S/C12H22N4/c1-15-9-3-5-11(15)13-7-8-14-12-6-4-10-16(12)2/h3-10H2,1-2H3

InChI Key

GPUATYRBUQJDLG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NCCN=C2CCCN2C

Origin of Product

United States

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